

Enhanced Water Solubility of Rutin Sulfate: A Technical Guide for Drug Development

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Compound of Interest

Compound Name: Rutin sulfate

Cat. No.: B077020

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Introduction

Rutin, a flavonoid glycoside abundant in various plants, has attracted significant scientific interest due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2][3] Despite its therapeutic promise, the clinical application of rutin is significantly hampered by its inherently low water solubility, which limits its bioavailability and formulation possibilities.[4][5][6][7] To address this critical challenge, chemical modification of the rutin molecule has been explored, with sulfation emerging as a highly effective strategy.[4] The introduction of sulfate groups creates **Rutin sulfate**, a derivative with markedly enhanced aqueous solubility and potentially altered bioactivity, opening new avenues for its development as a therapeutic agent.[4] This technical guide provides an in-depth overview of the synthesis, solubility, and experimental evaluation of **Rutin sulfate** for researchers, scientists, and drug development professionals.

Data Presentation: Solubility Comparison

The primary advantage of **Rutin sulfate** over its parent compound is its dramatically improved solubility in aqueous media. The attachment of negatively charged sulfate groups to the rutin structure increases the molecule's polarity, thereby enhancing its interaction with water molecules.[4] The degree of sulfation—the number of sulfate groups attached—directly correlates with the increase in water solubility.[4]

While natural rutin is sparingly soluble, highly sulfated rutin derivatives are readily soluble in water.[4][5] A commercially available product known as "rutin water soluble" is a sodium salt of

rutin sulfate with a relatively low degree of sulfation (approximately 5.45% sulfur content), which still offers improved solubility over the parent compound.[4][8]

Table 1: Comparative Solubility of Rutin and **Rutin Sulfate** Derivatives

Compound	Solvent	Solubility	Notes	Source(s)
Rutin	Water (neutral, cold)	~0.125 - 0.13 mg/mL	Very poorly soluble.	[7][9][10]
Rutin Hydrate	Water (neutral)	0.07 mg/mL	Sparingly soluble.	[11]
Rutin Hydrate	DMF:PBS (1:5, pH 7.2)	~0.16 mg/mL	Co-solvent system enhances solubility.	[12]
"Rutin water soluble"	Water	Soluble	A sodium salt with a low degree of sulfation.	[4][8]
Highly Sulfated Rutin	Water	Readily Soluble	A higher degree of sulfation leads to a significant increase in water solubility.	[4]
Polymerized Rutin	Water	753 ± 27 mg/mL	Enzymatic polymerization also dramatically increases water solubility.	[7]

Experimental Protocols

Synthesis of Rutin Poly(H-)sulfate Salts

This protocol is adapted from established methods for the chemical sulfation of rutin.[8][13] The procedure involves the reaction of rutin with a sulfating agent in an organic solvent, followed by precipitation and purification.

Materials:

- Rutin
- Trialkylamine-sulfur trioxide complex (e.g., Trimethylamine-sulfur trioxide)
- Dry Dimethylformamide (DMF)
- Absolute Ethanol
- Anhydrous Diethyl Ether
- 30% Aqueous Sodium Acetate solution (for sodium salt preparation)
- Reaction flask, magnetic stirrer, heating mantle, condenser
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a reaction flask, dissolve the trialkylamine-sulfur trioxide complex in dry dimethylformamide. Gentle warming (e.g., to 65°-70°C) may be required to achieve a clear solution.[13]
- **Sulfation Reaction:** Add rutin powder to the solution. Heat the mixture to a temperature between 50°C and 90°C (a typical range is 65°-70°C) and stir for 20-24 hours.[8][13]
- **Precipitation of Trialkylammonium Salt:** Cool the reaction mixture to room temperature. Pour the solution into a beaker containing absolute ethanol while stirring. The product, rutin poly(H-)sulfate trialkylammonium salt, will separate as a gum or semi-solid.[8][13]
- **Purification:** Decant the solvent from the precipitated product. Triturate the product repeatedly with absolute ethanol, followed by anhydrous diethyl ether, to remove impurities.
[8]

- Drying: Dry the purified product in vacuo to yield the trialkylammonium salt of **rutin sulfate**.
[8][13]
- (Optional) Conversion to Sodium Salt:
 - Dissolve the purified trialkylammonium salt in a minimal amount of water.[8]
 - Add a 30% aqueous solution of sodium acetate with swirling.[8][13]
 - Allow the mixture to stand at room temperature for approximately 20 minutes.[13]
 - Add absolute ethanol to ensure complete precipitation of the rutin poly(H-)sulfate sodium salt.[8]
 - Collect the solid by filtration, wash with absolute ethanol and then ether, and dry in vacuo.
[8]

Determination of Water Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[14]

Materials:

- **Rutin sulfate** powder
- Distilled or deionized water (or buffer of desired pH)
- Screw-capped vials or flasks
- Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)
- Centrifuge
- Syringe filters (e.g., 0.45 µm)
- UV/Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

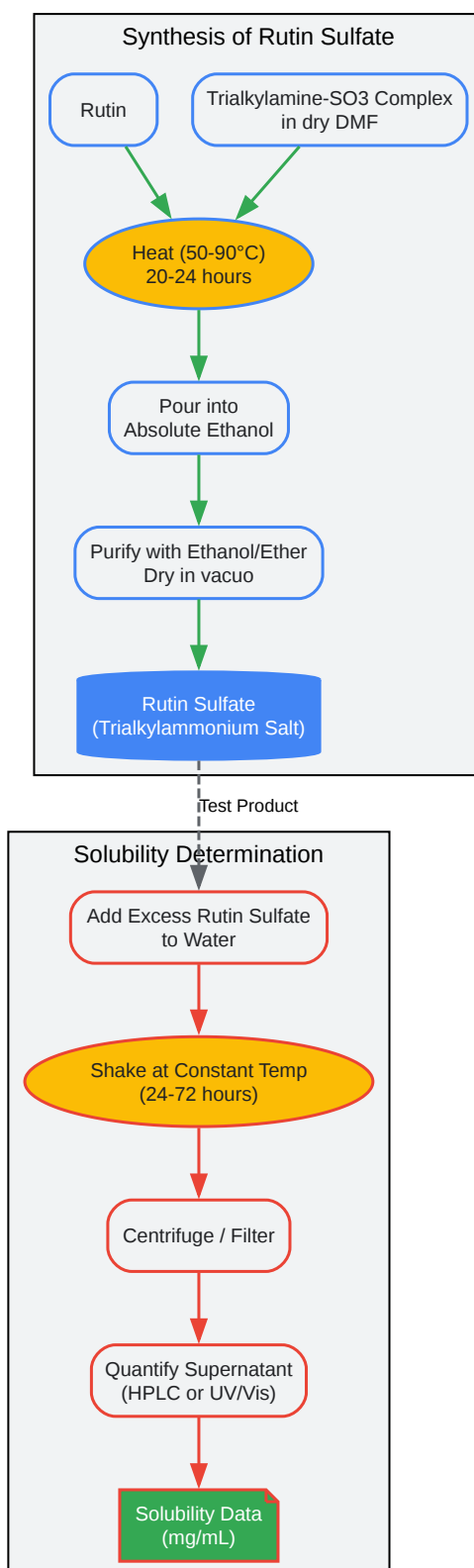
Procedure:

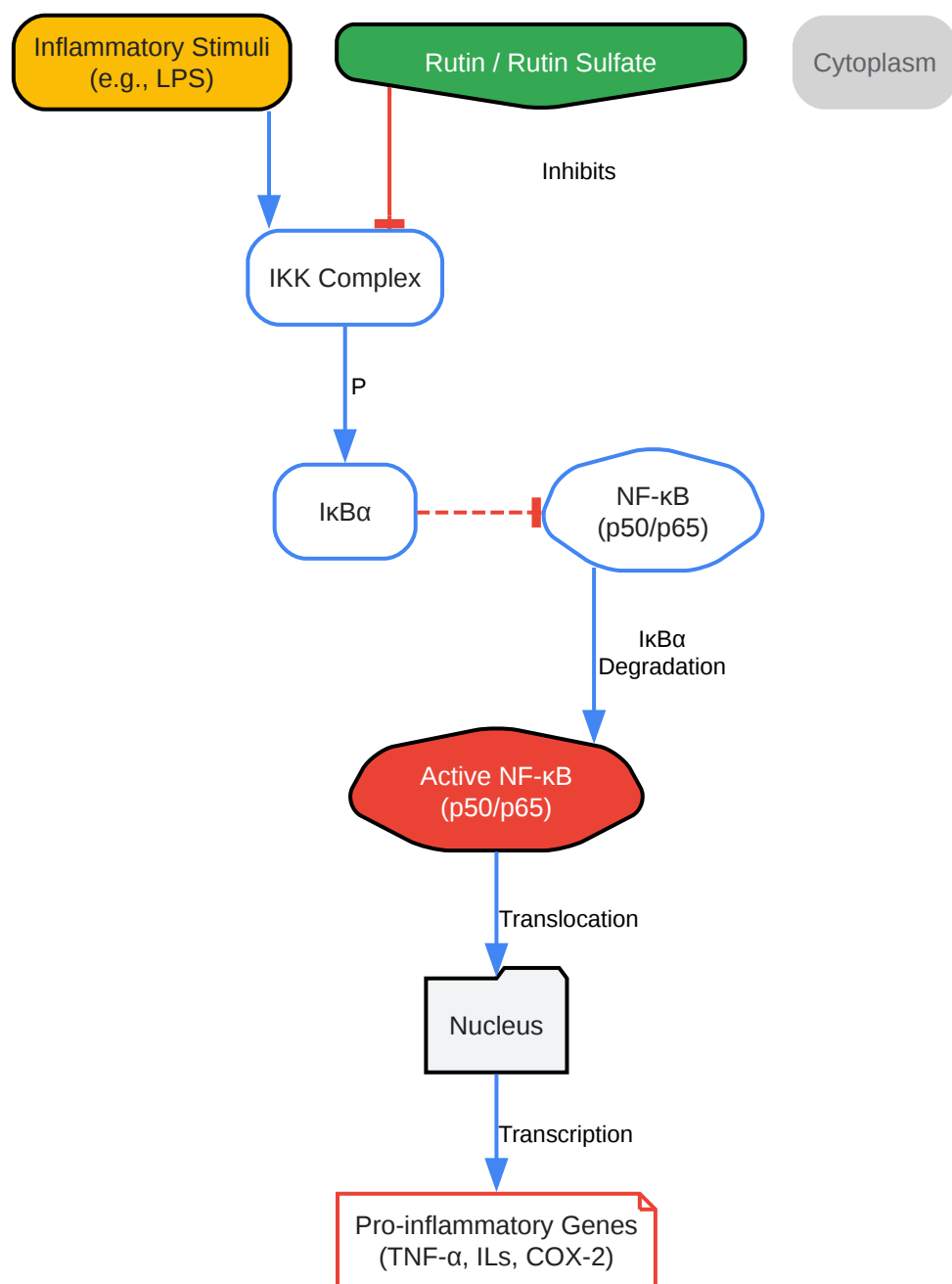
- **Sample Preparation:** Add an excess amount of **Rutin sulfate** powder to a vial containing a known volume of water or buffer. The excess solid should be clearly visible.
- **Equilibration:** Seal the vials and place them in a shaking incubator at a constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at high speed.
- **Sample Extraction:** Carefully withdraw an aliquot of the clear supernatant. For further purification, the aliquot can be passed through a syringe filter to remove any remaining microscopic particles.
- **Quantification:**
 - Dilute the saturated solution gravimetrically or volumetrically with the solvent.
 - Measure the concentration of **rutin sulfate** in the diluted solution using a validated analytical method, such as UV/Vis spectrometry at its λ_{max} or HPLC with a standard calibration curve.[\[14\]](#)
- **Calculation:** Calculate the solubility of the compound in mg/mL or mol/L based on the measured concentration and the dilution factor.

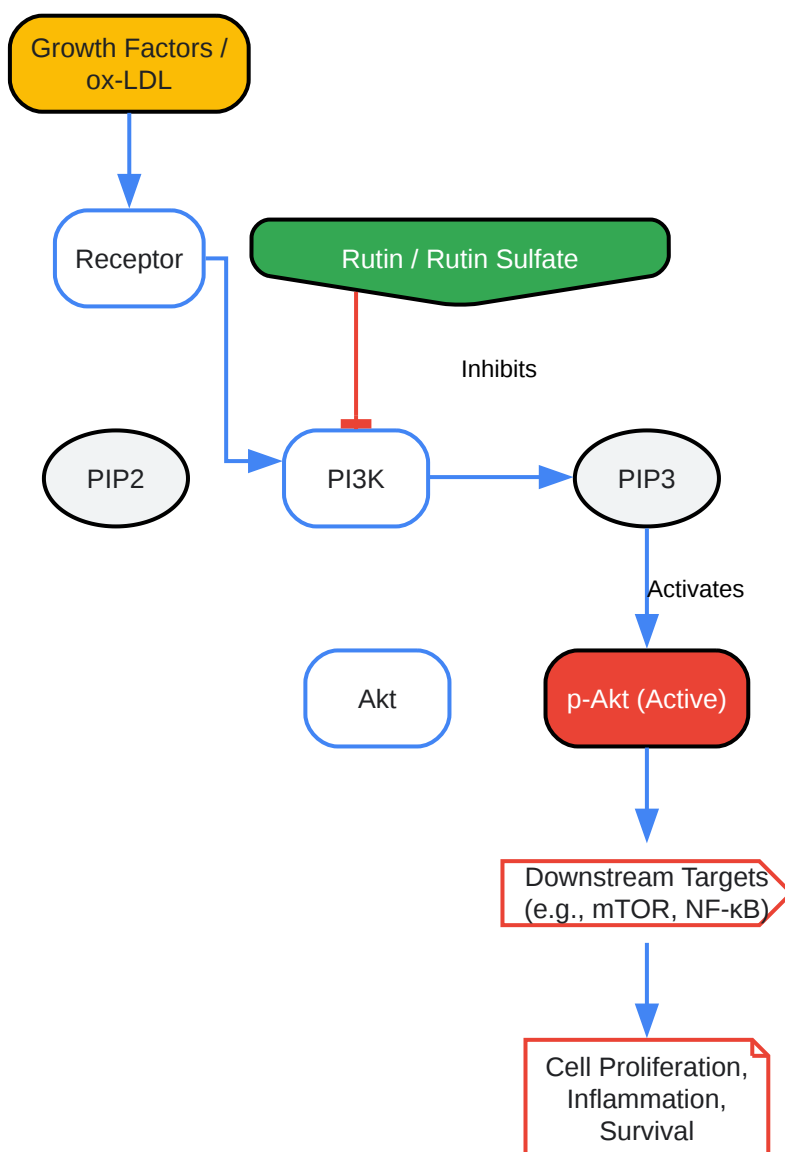
Mandatory Visualizations

Experimental and Biological Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key workflows and biological pathways associated with Rutin and its derivatives.







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